molecular formula C27H36F2O5 B194692 Diflucortolone valerate CAS No. 59198-70-8

Diflucortolone valerate

Katalognummer B194692
CAS-Nummer: 59198-70-8
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: HHJIUUAMYGBVSD-YTFFSALGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diflucortolone valerate is a potent topical corticosteroid . It is commonly used in dermatology for the reduction of inflammation and itching . It is a white to creamy white crystalline powder .


Synthesis Analysis

The synthesis of diflucortolone valerate is obtained in a six-step process . The process involves reactions with ethylene glycol, boric acid, hydrogen gas, acetic acid, selenium dioxide, and potassium valerate .


Molecular Structure Analysis

The molecular formula of Diflucortolone valerate is C27H36F2O5 . It has an average mass of 478.569 Da and a monoisotopic mass of 478.253082 Da .


Chemical Reactions Analysis

Diflucortolone valerate is very rapidly degraded . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .


Physical And Chemical Properties Analysis

Diflucortolone valerate is a white to creamy white crystalline powder . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol .

Wissenschaftliche Forschungsanwendungen

1. Dermal Delivery Enhancement

  • Application Summary: Diflucortolone valerate (DFV) is used in a formulation for dermal delivery that maintains localization in skin layers without any penetration, optimizing the efficiency of DFV .
  • Methods of Application: Drug-loaded lecithin/chitosan nanoparticles with high entrapment efficiency were prepared by ionic interaction technique. These nanoparticles were incorporated into chitosan gel at different ratios to prepare a suitable formulation for topical drug delivery .
  • Results: In ex-vivo permeation studies, nanoparticles increased the accumulation of DFV especially in the stratum corneum + epidermis of rat skin without any significant permeation. The retention of DFV from the nanoparticle in chitosan gel formulation was twofold higher than commercial cream .

2. Treatment of Inflammatory Skin Disorders

  • Application Summary: Diflucortolone is used as a topical treatment of the symptoms of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .
  • Methods of Application: The method of application is topical, but the exact procedures and technical details are not specified in the source .
  • Results: The results or outcomes obtained are not quantitatively specified in the source .

3. Treatment of Dermatoses

  • Application Summary: Diflucortolone valerate is indicated in all dermatoses (any disease of skin) which responds to topical corticosteroid therapy .
  • Methods of Application: The method of application is topical, but the exact procedures and technical details are not specified in the source .
  • Results: The results or outcomes obtained are not quantitatively specified in the source .

4. Treatment of Oral Lesions

  • Application Summary: Diflucortolone valerate is used in combination with Josamycin for the treatment of oral lesions .
  • Methods of Application: The method of application is topical, but the exact procedures and technical details are not specified in the source .
  • Results: The results or outcomes obtained are not quantitatively specified in the source .

5. Treatment of Severe Inflammatory Skin Conditions

  • Application Summary: Diflucortolone valerate is used for the symptomatic treatment of severe inflammatory skin conditions .
  • Methods of Application: The method of application is topical, but the exact procedures and technical details are not specified in the source .
  • Results: The results or outcomes obtained are not quantitatively specified in the source .

6. Treatment of Corticosteroid-responsive Dermatosis

  • Application Summary: Diflucortolone valerate is used in the treatment of corticosteroid-responsive dermatosis .
  • Methods of Application: The method of application is topical, but the exact procedures and technical details are not specified in the source .
  • Results: The results or outcomes obtained are not quantitatively specified in the source .

Safety And Hazards

Diflucortolone valerate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Diflucortolone valerate is used for treating inflammatory skin conditions such as severe eczema and dermatitis . It is not a cure for the condition, but it helps to relieve the symptoms . It is not recommended for use in children unless advised by a specialist doctor under certain circumstances . As soon as symptoms improve, the strength of the steroid cream/ointment will be reduced .

Eigenschaften

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048598
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflucortolone valerate

CAS RN

59198-70-8
Record name Diflucortolone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59198-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflucortolone valerate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflucortolone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUCORTOLONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflucortolone valerate
Reactant of Route 2
Reactant of Route 2
Diflucortolone valerate
Reactant of Route 3
Reactant of Route 3
Diflucortolone valerate
Reactant of Route 4
Diflucortolone valerate
Reactant of Route 5
Diflucortolone valerate
Reactant of Route 6
Reactant of Route 6
Diflucortolone valerate

Citations

For This Compound
1,130
Citations
G Hoppe - Drugs, 1988 - Springer
… diflucortolone valerate with 1.0% chlorquinaldol was … A 0.3% concentration of diflucortolone valerate was developed and … that diflucortolone valerate in the available galenic bases …
Number of citations: 18 link.springer.com
İ Özcan, E Azizoğlu, T Şenyiğit… - International journal of …, 2013 - Taylor & Francis
… The objective of this study was to prepare a suitable formulation for dermal delivery of diflucortolone valerate (DFV) that would maintain the localization in skin layers without any …
Number of citations: 61 www.tandfonline.com
R Haviv, M Capua, J Amir… - Pediatric …, 2014 - ped-rheum.biomedcentral.com
… The patient was thus treated with topical diflucortolone valerate during exacerbations, three times a day, for two to three weeks at a time, until complete remission. Both facial and trunk …
Number of citations: 14 ped-rheum.biomedcentral.com
FS Abdel-Salam, AA Mahmoud… - Journal of liposome …, 2017 - Taylor & Francis
Context: Topical treatment of skin disease needs to be strategic to ensure high drug concentration in the skin with minimum systemic absorption. Objective: The aim of this study was to …
Number of citations: 39 www.tandfonline.com
FS Abdel-Salam, SA Elkheshen, AA Mahmoud… - Bulletin of Faculty of …, 2016 - Elsevier
… The aim of this study was to formulate the corticosteroidal drug, diflucortolone valerate (DFV) into topical semisolid SLN formulations using a rapid cheap one-step process. SLN …
Number of citations: 38 www.sciencedirect.com
K Nishiki, K Nishinaga, D Kudoh… - Nihon yakurigaku zasshi …, 1988 - europepmc.org
… The efficacy of diflucortolone valerate, hydrocortisone caproate and hydrocortisone was evaluated in this model. Wet weight and vasopermeability increased by the inducer was …
Number of citations: 35 europepmc.org
GL Coleman, T Kanfer, JM Haigh - Dermatology, 1978 - karger.com
… diflucortolone valerate. Significant differences were noted between diflucortolone valerate … and fatty ointment formulations containing 0.1% diflucortolone valerate. It is a wellestablished …
Number of citations: 18 karger.com
S Veraldi, MC Persico, R Schianchi - Journal of Drugs in …, 2012 - europepmc.org
Results Treatment results with the combination of isoconazole nitrate and diflucortolone valerate were superior regarding erythema and pruritus. Both erythema and pruritus resolved in …
Number of citations: 20 europepmc.org
M Friedrich - Mycoses, 2013 - Wiley Online Library
Undetected tinea pedis in a patient with diabetes can lead to serious bacterial infections with potentially serious consequences, such as foot amputations. Here we report on a 60‐year‐…
Number of citations: 17 onlinelibrary.wiley.com
VA Czaika - Mycoses, 2013 - Wiley Online Library
There have been few published reports on the human transmission of Trichophyton mentagrophytes, a zoophilic fungus frequently occurring in pets. Here we report on 2 girls, living with …
Number of citations: 14 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.